molecular formula C14H14N2O2 B7509824 N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide

N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No. B7509824
M. Wt: 242.27 g/mol
InChI Key: WXBXAULTDBCKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as CPI-613, is a small molecule drug that has been extensively studied for its potential as a cancer treatment. It belongs to the class of drugs known as cancer metabolism inhibitors, which target the metabolic pathways that cancer cells rely on for energy production and survival.

Mechanism of Action

CPI-613 works by targeting the TCA cycle enzymes, specifically the enzymes that convert pyruvate to acetyl-CoA. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cancer cell death. CPI-613 has also been shown to inhibit the activity of the electron transport chain, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects
CPI-613 has been shown to have a range of biochemical and physiological effects on cancer cells. In addition to its effects on the TCA cycle and electron transport chain, CPI-613 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as gemcitabine and cisplatin. CPI-613 has minimal effects on normal cells, making it a promising cancer treatment with low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPI-613 for lab experiments is its specificity for cancer cells. This allows researchers to study the effects of CPI-613 on cancer cells without affecting normal cells. CPI-613 is also relatively easy to synthesize and has a high purity and yield. However, one limitation of CPI-613 is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CPI-613. One area of interest is the development of combination therapies that include CPI-613 and other chemotherapeutic agents. Another area of interest is the study of CPI-613 in combination with immunotherapies, such as checkpoint inhibitors. Additionally, there is ongoing research on the potential use of CPI-613 in other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

CPI-613 can be synthesized using a multi-step synthetic process. The first step involves the reaction of 2,3-dichloroquinoxaline with cyclopropylmethylamine to form the intermediate compound. This intermediate is then reacted with potassium tert-butoxide and methyl chloroformate to yield the final product, CPI-613. The synthesis method has been optimized to yield high purity and high yield of CPI-613.

Scientific Research Applications

CPI-613 has been extensively studied for its potential as a cancer treatment. It has been shown to be effective against a wide range of cancer types, including pancreatic cancer, lung cancer, and leukemia. CPI-613 works by targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway that cancer cells rely on for energy production. By inhibiting the TCA cycle, CPI-613 can induce cancer cell death and sensitize cancer cells to other chemotherapeutic agents.

properties

IUPAC Name

N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-13-11-4-2-1-3-10(11)7-12(16-13)14(18)15-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXAULTDBCKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.